Diacetone Acrylamide: A Technical Guide to its Chemical Properties and Applications
Diacetone Acrylamide: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone acrylamide (B121943) (DAAM) is a versatile vinyl monomer that has garnered significant attention across various fields, including coatings, adhesives, and biomedical applications.[1][2] Its unique bifunctionality, possessing both a polymerizable vinyl group and a reactive ketone group, allows for the straightforward incorporation into polymer backbones and subsequent post-polymerization modification, most notably through crosslinking reactions.[1][3] This technical guide provides an in-depth overview of the chemical properties of DAAM, with a focus on its reactivity, physical characteristics, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
Diacetone acrylamide is a white to cream-colored crystalline solid at room temperature.[4][5] It is hygroscopic and can absorb moisture from the air.[1][6] The key physical and chemical properties of DAAM are summarized in the tables below.
Physical Properties of Diacetone Acrylamide
| Property | Value | References |
| Appearance | White to cream crystalline powder or flakes | [4][5] |
| Molecular Formula | C₉H₁₅NO₂ | [7] |
| Molecular Weight | 169.22 g/mol | [8] |
| Melting Point | 53 - 58 °C | [5][9][10] |
| Boiling Point | 120 °C at 1.07 kPa | [7][9] |
| Density | 1.02 g/cm³ (at 20 °C) | [5] |
| Flash Point | > 110 °C | [5][9] |
| Vapor Pressure | 0.000579 mmHg | [5][8] |
Solubility of Diacetone Acrylamide
Diacetone acrylamide exhibits broad solubility in a range of solvents.
| Solvent | Solubility | References |
| Water | Soluble | [7][8] |
| Methanol | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Acetone (B3395972) | Soluble | [7] |
| Tetrahydrofuran (THF) | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Benzene | Soluble | [7] |
| Acetonitrile | Soluble | [7] |
| Styrene | Soluble | [7] |
| n-Hexanol | Soluble | [7] |
| Petroleum Ether | Insoluble | [7] |
Reactivity and Polymerization
The reactivity of DAAM is centered around its two functional groups: the N-substituted amide and the ketone group.[7] This dual functionality allows it to readily copolymerize with a variety of other vinyl monomers, introducing ketone carbonyl groups into the resulting polymer.[1] These pendant ketone groups are then available for subsequent crosslinking reactions.[3]
DAAM can undergo polymerization in solution, in bulk, or through emulsion processes.[4][11] It may react vigorously with strong oxidizing agents and can react exothermically with both acids and bases.[11][12] It is also noted that DAAM may undergo autoxidation upon exposure to air, potentially forming explosive peroxides.[4][11]
Self-Crosslinking Chemistry with Adipic Acid Dihydrazide (ADH)
A primary application of DAAM is in ambient temperature self-crosslinking systems, most commonly with adipic acid dihydrazide (ADH).[13][14] This "keto-hydrazide" chemistry is widely used in the formulation of high-performance coatings and adhesives.[14]
The crosslinking process is initiated after the formation of a film from an emulsion containing a DAAM-functionalized polymer and ADH. The reaction is acid-catalyzed and is driven by the evaporation of water and a neutralizing agent (typically ammonia), which causes a decrease in pH.[13][14] The ketone group on the DAAM moiety reacts with the hydrazide group of ADH to form a stable ketimine (an imine) linkage, with water as the only byproduct.[13][15] This post-coalescence crosslinking leads to the formation of a three-dimensional polymer network, which significantly enhances the mechanical properties and resistance of the final product.[3][13]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of diacetone acrylamide and its polymers are crucial for reproducible research. The following sections outline key experimental protocols.
Synthesis of Diacetone Acrylamide
This protocol is based on the Ritter reaction, involving the condensation of acrylonitrile (B1666552) and acetone in the presence of sulfuric acid.[13]
Materials:
-
Acrylonitrile
-
Acetone
-
Sulfuric acid (96%)
-
Toluene
-
Sodium hydroxide (B78521) solution (for purification of reactants)
-
Sodium sulfate (B86663) (for drying)
-
De-ionized water
Procedure:
-
A mixture of 1 mole of acrylonitrile and 2 moles of acetone is added dropwise to 1.2 moles of 96% sulfuric acid under constant stirring at 0°C over a period of 2 hours.
-
After the complete addition, the reaction mixture is heated to 45°C for 4 hours.
-
Upon completion, the reaction mixture is cooled to 0°C and diluted with acetone, leading to the formation of crystals of an intermediate.
-
The obtained crystals are dissolved in a 1:1 (v/v) water/toluene mixture.
-
The organic and aqueous layers are separated. The aqueous layer containing the product is extracted several times with toluene.
-
The combined organic layers are concentrated under vacuum at 50-55°C.
-
Upon cooling to 0°C, crystals of diacetone acrylamide are obtained.
Characterization Methods
NMR is used to confirm the chemical structure of DAAM.
Sample Preparation:
-
Dissolve a small amount of the synthesized DAAM in a suitable deuterated solvent (e.g., CDCl₃).
Data Acquisition (Example for ¹H NMR):
-
Instrument: 500 MHz NMR spectrometer.
-
Parameters:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Ambient.
-
-
Data Analysis: The resulting spectrum should be analyzed for chemical shifts, integration, and coupling constants to confirm the proton arrangement in the DAAM molecule.[13]
FTIR is employed to identify the functional groups present in DAAM and to monitor the crosslinking reaction.
Sample Preparation:
-
For solid DAAM, a KBr pellet can be prepared.
-
For monitoring crosslinking in a polymer film, Attenuated Total Reflectance (ATR)-FTIR is suitable.
Data Acquisition:
-
Instrument: FTIR spectrometer.
-
Range: Typically 4000-400 cm⁻¹.
-
Analysis: The spectrum of DAAM should show characteristic absorption bands for the N-H stretch, C=O stretch (ketone and amide), and C=C stretch.[16] During crosslinking with ADH, the disappearance of the ketone carbonyl peak and the appearance of a C=N (imine) peak can be monitored.[14]
This method is used to determine the extent of crosslinking in a polymer network.
Procedure:
-
A known weight of the crosslinked polymer film is submerged in a suitable solvent (e.g., acetone) in which the un-crosslinked polymer is soluble.
-
The sample is allowed to swell for a defined period (e.g., 24 hours) to allow the soluble fraction to dissolve.
-
The insoluble, swollen gel is then carefully removed, dried to a constant weight in a vacuum oven.
-
The gel fraction is calculated as the ratio of the final dry weight of the insoluble polymer to the initial weight of the polymer film.[9]
Safety and Handling
Diacetone acrylamide is harmful if swallowed and may cause skin and eye irritation.[6] It is recommended to handle DAAM in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles. Store in a cool, dry place away from strong oxidizing agents.[11] As it is hygroscopic, it should be stored in a tightly sealed container.[6]
Conclusion
Diacetone acrylamide is a highly valuable functional monomer with a unique combination of properties that make it suitable for a wide range of applications. Its ability to participate in ambient temperature crosslinking reactions has been a significant driver of its adoption in the coatings and adhesives industries. A thorough understanding of its chemical properties and the experimental techniques for its characterization is essential for the development of new and improved materials.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Preparation method of high-purity diacetone acrylamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. islandscholar.ca [islandscholar.ca]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. News - Diacetone Acrylamide (DAAM): Uses, Applications, Synthesis & Properties [kimachemical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
